2-Propen-1-ol, 3-(1H-indol-7-yl)-
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Overview
Description
“2-Propen-1-ol, 3-(1H-indol-7-yl)-” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular formula is C11H14N2O3 . The average mass is 222.240 Da and the monoisotopic mass is 222.100449 Da .
Molecular Structure Analysis
The molecular structure of “2-Propen-1-ol, 3-(1H-indol-7-yl)-” is complex, with one defined stereocentre . The structure can be viewed in 3D for a more detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propen-1-ol, 3-(1H-indol-7-yl)-” include its molecular formula (C11H14N2O3), average mass (222.240 Da), and monoisotopic mass (222.100449 Da) . More detailed properties, such as solubility, melting point, and boiling point, are not available in the resources I have.properties
IUPAC Name |
(E)-3-(1H-indol-7-yl)prop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1-7,12-13H,8H2/b5-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJXVKYBPERGR-GORDUTHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CCO)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/CO)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-indol-7-yl)prop-2-en-1-ol |
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